molecular formula C20H25N3O2 B2758052 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide CAS No. 2034471-59-3

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2758052
CAS No.: 2034471-59-3
M. Wt: 339.439
InChI Key: SNSBZMLHGWRGJO-UHFFFAOYSA-N
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Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a piperidine ring, a pyridine ring, and a phenoxyacetamide moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Moiety: The 2-methylpyridin-4-yl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the pyridine derivative.

    Attachment of the Phenoxyacetamide Group: The final step involves the reaction of the intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the phenoxyacetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.

    Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to piperidine derivatives.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular structures.

Mechanism of Action

The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a phenoxy group.

    N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-methoxyacetamide: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16-13-18(7-10-21-16)23-11-8-17(9-12-23)14-22-20(24)15-25-19-5-3-2-4-6-19/h2-7,10,13,17H,8-9,11-12,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSBZMLHGWRGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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